5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one
Description
Properties
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)quinazolino[2,3-a]phthalazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20-16-9-3-4-10-17(16)21-18-14-7-1-2-8-15(14)19(22-23(18)20)26-12-13-6-5-11-25-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQJXMIMJCFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2SCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of the Phthalazine Moiety: This step often involves the condensation of the quinazoline intermediate with phthalic anhydride or its derivatives.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with a thiol group on the phthalazinoquinazoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazoline or phthalazine rings using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the furan ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline or phthalazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and functional groups make it suitable for applications in advanced materials science.
Mechanism of Action
The mechanism by which 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one exerts its effects is likely related to its ability to interact with biological macromolecules. The compound may bind to enzymes or receptors, altering their activity. The furan ring and quinazoline moiety are known to interact with nucleic acids and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Phthalazine Derivatives: Compounds with anti-inflammatory and anti-cancer properties.
Furan Derivatives: Compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to the combination of its structural features. The integration of furan, phthalazine, and quinazoline moieties in a single molecule provides a unique platform for exploring new chemical and biological activities. This combination is not commonly found in other compounds, making it a valuable subject for further research.
This detailed overview should provide a comprehensive understanding of 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one, its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond
Biological Activity
5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Its structure incorporates a phthalazine moiety, which is known for various pharmacological properties. This article explores the compound's biological activity based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its role as a multi-target histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression and are implicated in various cancers. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Efficacy
Research indicates that derivatives of phthalazino[1,2-b]quinazolinones, including 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one, exhibit significant antitumor activity. A study demonstrated that related compounds showed nano-molar IC50 values against various cancer cell lines, outperforming established HDAC inhibitors like SAHA (vorinostat) in terms of potency and efficacy .
Table 1: Comparative Antitumor Activity of Phthalazino Compounds
| Compound Name | IC50 (nM) | Target Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 8h | <10 | HepG2 | HDAC inhibition, p53 activation |
| SAHA | ~200 | HepG2 | HDAC inhibition |
| 5-Fu | ~1000 | Various | DNA damage |
Mechanistic Insights
The mechanism by which 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one exerts its effects involves:
- Histone Acetylation : The compound promotes acetylation of histones, leading to transcriptional activation of tumor suppressor genes.
- p53 Pathway Activation : It activates the p53 signaling pathway, which plays a pivotal role in regulating the cell cycle and inducing apoptosis in response to cellular stress.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
